1-氨基吡啶-1-鎓-4-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

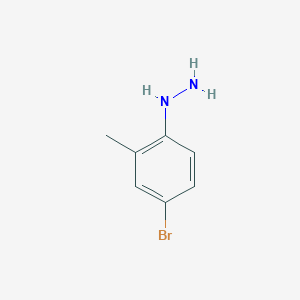

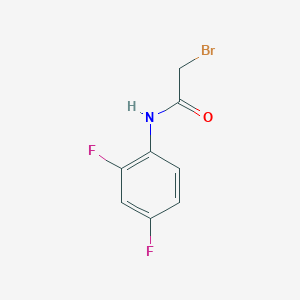

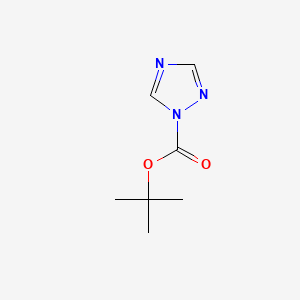

1-Aminopyridin-1-ium-4-carboxylate is a chemical compound that is part of the aminopyridine family. Aminopyridines are characterized by the presence of an amino group attached to a pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The specific structure of 1-aminopyridin-1-ium-4-carboxylate includes a carboxylate group at the fourth position of the pyridine ring, which is likely to contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of related aminopyridine derivatives can be achieved through various methods. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides involves a relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Similarly, a direct synthesis of 1,2-disubstituted azaindoles from available amino-o-halopyridines has been described, which involves a palladium-catalyzed N-arylation followed by a Sonogashira reaction and subsequent cyclization . These methods highlight the versatility and potential for creating a variety of aminopyridine derivatives, including 1-aminopyridin-1-ium-4-carboxylate.

Molecular Structure Analysis

The molecular structure of aminopyridines can be quite complex and is influenced by the substituents on the pyridine ring. For example, 1-aminopyridinium ylides have been used as directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives . The efficiency of these directing groups depends on the substitution at the pyridine moiety. The molecular structure of these compounds is crucial for their reactivity, as seen in the case of a cyclopalladated intermediate that has been isolated and characterized by X-ray crystallography .

Chemical Reactions Analysis

Aminopyridines participate in a variety of chemical reactions. The synthesis of N-modified 4-aminopyridine-3-carboxylates, for example, involves ring transformation reactions that lead to functionalized 4-aminopyridines . The reactivity of these compounds can be further modified by introducing different amino groups or by utilizing the vicinal functionality of the carboxylic acid group. Additionally, 4-dialkylaminopyridines have been used as highly active acylation catalysts, demonstrating the potential for aminopyridines to act as intermediates in complex synthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyridines are influenced by their molecular structure. For instance, the crystalline adducts of substituted salicylic acids with 4-aminopyridine show diverse supramolecular synthons, indicating a range of possible interactions and physical states . The presence of a carboxylate group, as in 1-aminopyridin-1-ium-4-carboxylate, would contribute to the compound's solubility, acidity, and potential for forming salts or co-crystals with other molecules. The ability to form diverse structures, including hydrates and solvates, is indicative of the complex intermolecular forces at play in these compounds .

科学研究应用

分子结构和相互作用

1-氨基吡啶-1-鎓-4-羧酸盐及其衍生物已被研究其结构特征和分子相互作用。例如,在对 2-氨基-6-甲基吡啶-1-鎓 2-羧基-3,4,5,6-四氯苯甲酸盐的研究中,离子之间的相互作用形成二维氢键离子网络。该网络对于理解该化合物的物理性质和在材料科学中的潜在应用至关重要 (Waddell, Hulse, & Cole, 2011)。

催化

1-氨基吡啶-1-鎓-4-羧酸盐的某些衍生物在化学反应中用作催化剂。例如,4-羧基-1-磺基吡啶-1-鎓单锌(II)三氯化物 {[4CSPy]ZnCl3} 用作酸性催化剂,通过氧化芳构化合成 5-氨基-1H-吡唑-4-腈。这突出了该化合物在促进有机合成和潜在制药生产中的潜力 (Moosavi‐Zare, Rezaei-Gohar, Tavasoli, & Goudarziafshar, 2021)。

多环化合物的合成

与 1-氨基吡啶-1-鎓-4-羧酸盐密切相关的 4-氨基吡啶用于合成结构多样的多环稠合和螺-4-氨基吡啶。这些化合物具有从生命科学到催化等广泛的应用,表明 1-氨基吡啶-1-鎓-4-羧酸盐在各个科学领域具有广泛的潜力 (Duret, Quinlan, Yin, Martin, Bisseret, Neuburger, Gandon, & Blanchard, 2017)。

抗菌活性

一些衍生物,如甲基-2-氨基吡啶-4-羧酸盐,显示出显着的抗菌活性。这强调了该化合物在开发新的抗菌剂中的潜力,这在抗生素耐药性日益严重的背景下至关重要 (Nagashree, Mallu, Mallesha, & Bindya, 2013)。

化学键官能化

源自 1-氨基吡啶-1-鎓-4-羧酸盐的 1-氨基吡啶鎓叶立德在钯催化的羧酸衍生物中 sp3 C-H 键的 β-芳基化和烷基化中是有效的定向基团。这对于有机合成非常重要,尤其是在构建复杂的分子结构中 (Le, Nguyen, & Daugulis, 2019)。

超分子结构的形成

4-氨基吡啶衍生物参与与大环平台形成分子梯形元件,表明它们在开发具有纳米技术和材料科学潜在应用的高级材料中的作用 (Huang, Gou, Hu, Chantrapromma, Fun, & Meng, 2002)。

属性

IUPAC Name |

1-aminopyridin-1-ium-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-8-3-1-5(2-4-8)6(9)10/h1-4H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXQDONGFDLDBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminopyridin-1-ium-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)